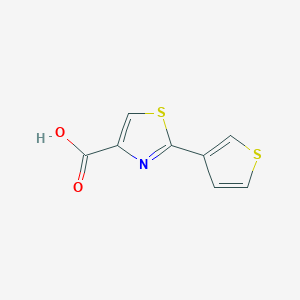

![molecular formula C13H12N6O2S B2549659 2-[3-(4-甲氧基苯基)三唑并[4,5-d]嘧啶-7-基]硫代乙酰胺 CAS No. 863500-18-9](/img/structure/B2549659.png)

2-[3-(4-甲氧基苯基)三唑并[4,5-d]嘧啶-7-基]硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives has been explored in the context of developing selective serotonin 5-HT6 receptor antagonists and potential antiasthma agents. In one study, a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared, with the most active compound in a functional assay being 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, which showed an IC50 of 29.0 nM . Another study focused on the preparation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were synthesized by reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones, followed by a series of reactions including treatment with phosphorus oxychloride and cyclization using cyanogen bromide .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolo[1,5-a]pyrimidine or triazolo[1,5-c]pyrimidine core. The substitution patterns on the core structure, such as the phenylsulfonyl group and various aryl groups, play a significant role in determining the binding affinity and selectivity towards the 5-HT6 receptor. For instance, the compound with the greatest affinity in the 5-HT6 receptor radioligand binding assay had a Ki of 1.7 nM and featured a phenylsulfonyl group attached to the triazolopyrimidine core .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of pyrimidinones, chlorination, hydrazinolysis, and cyclization. The cyclization step to form the triazolopyrimidine ring is particularly crucial and can be achieved using reagents like cyanogen bromide. The Dimroth rearrangement is also mentioned as a part of the synthetic pathway, indicating the complexity and specificity of the reactions required to obtain the desired triazolopyrimidine derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide are not detailed in the provided papers, the studies do provide insights into the properties of related triazolopyrimidine compounds. These properties are largely influenced by the substituents on the core structure, which affect the compounds' receptor binding affinity, functional cellular response inhibition, and selectivity. The high selectivity of the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines for the 5-HT6 receptor over the 5-HT2A and 5-HT2B receptors is a notable chemical property . The activity of the compounds as mediator release inhibitors in the context of asthma also highlights their potential therapeutic properties .

科学研究应用

潜在抗哮喘药

三唑并嘧啶衍生物,包括与“2-[3-(4-甲氧基苯基)三唑并[4,5-d]嘧啶-7-基]硫代乙酰胺”结构相关的化合物,已被评估其作为介体释放抑制剂的活性,可能为抗哮喘治疗提供一条新途径。这些化合物在人嗜碱性粒细胞组胺释放试验中显示出有希望的结果,表明它们通过抑制介体释放来控制哮喘相关症状的潜力(Medwid 等人,1990)。

抗癌作用

三唑并嘧啶衍生物的修饰,包括将乙酰胺基团改变为烷基脲部分,已证明具有显着的抗癌作用和降低的毒性。这种修饰已导致化合物保留了对人癌细胞系的抗增殖活性,表明它们在癌症治疗中的效用(Wang 等人,2015)。

抗菌活性

新型三唑并嘧啶衍生物已被合成并测试其抗菌性能。其中一些化合物表现出显着的抗菌活性,使其成为开发新型抗菌剂的潜在候选者。这包括对革兰氏阳性菌和革兰氏阴性菌的活性,突出了基于三唑并嘧啶的化合物在对抗各种微生物感染中的多功能性(Patil 等人,2010)。

除草剂开发

对三唑并嘧啶磺酰胺化合物作为乙酰羟基酸合酶抑制剂的研究已导致开发出具有高活性和土壤中降解速度更快的新的除草剂。这些发现说明了该化合物在农业应用中的作用,为开发更环保的除草剂解决方案提供了潜力(Chen 等人,2009)。

杀虫剂应用

包含三唑并嘧啶部分的磺酰胺噻唑衍生物已显示出作为杀虫剂的潜力。研究表明,这些化合物具有可对抗棉铃虫、斜纹夜蛾等农业害虫的生物活性。这表明它们在病虫害管理策略中应用于保护作物免受损害(Soliman 等人,2020)。

属性

IUPAC Name |

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-21-9-4-2-8(3-5-9)19-12-11(17-18-19)13(16-7-15-12)22-6-10(14)20/h2-5,7H,6H2,1H3,(H2,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJQNQFZABFJNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

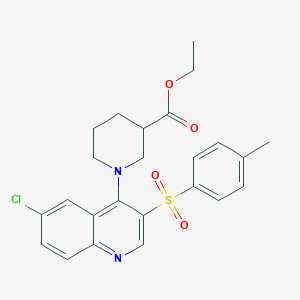

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

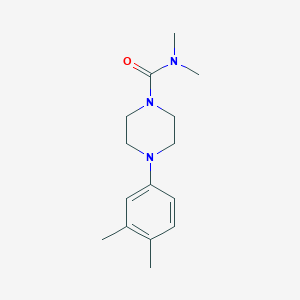

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

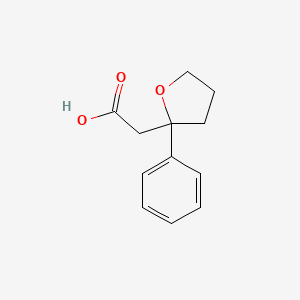

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)